N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide: is a complex organic compound that features a piperazine ring, a morpholine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The carbonyl group in the morpholine moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The piperazine and morpholine moieties are known to interact with biological targets, making this compound a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The morpholine moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]ethanamide
- N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]propionamide
- N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]butanamide
Uniqueness
N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and morpholine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-25-16-4-2-15(3-5-16)19-17(23)14-20-6-8-21(9-7-20)18(24)22-10-12-26-13-11-22/h2-5H,6-14H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJURJDWUYAYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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